6-Chloro-8-(trifluoromethyl)-9H-purine
Overview
Description
6-Chloro-8-(trifluoromethyl)-9H-purine, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel located on the surface of epithelial cells, and its dysfunction leads to the development of cystic fibrosis, a life-threatening genetic disorder. CFTR(inh)-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis, and its mechanism of action and biochemical effects have been widely investigated.
Scientific Research Applications
Synthesis and Catalysis
6-Chloro-8-(trifluoromethyl)-9H-purine serves as an intermediate in various synthetic pathways. It has been utilized in regioselective Sonogashira cross-coupling reactions to give access to 2-alkynylated compounds or 2,8-dialkynylated purines, highlighting its utility in creating complex purine derivatives (Ibrahim, Chevot, & Legraverend, 2011). Furthermore, it has been synthesized under eco-friendly conditions using cellulose sulfuric acid as a reusable catalyst, demonstrating the potential for green chemistry applications (Maddila, Momin, Lavanya, & Rao, 2016).
Drug Synthesis
This compound has been involved in the synthesis of 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine (FddA), indicating its role in the development of nucleoside analogues for therapeutic applications (Takamatsu, Maruyama, Katayama, Hirose, Naito, & Izawa, 2001).
Antimycobacterial Activity
The antimycobacterial activity of 6-arylpurines, including derivatives of 6-Chloro-8-(trifluoromethyl)-9H-purine, has been explored, with some compounds showing activity against Mycobacterium tuberculosis. This indicates its potential in the development of new antimycobacterial agents (Gundersen, Nissen‐meyer, & Spilsberg, 2002; Bakkestuen, Gundersen, & Utenova, 2005).
Heterogeneous Catalysis
The compound has also been used with Ag support on silica as an effective heterogeneous catalyst for synthesizing chloro-8-substituted-9H-purine derivatives, showcasing its versatility in catalytic reactions (Maddila, Valand, Bandaru, Yalagala, & Lavanya, 2016).
properties
IUPAC Name |
6-chloro-8-(trifluoromethyl)-7H-purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTITYXDWXJYSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699624 | |
Record name | 6-Chloro-8-(trifluoromethyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-(trifluoromethyl)-9H-purine | |
CAS RN |
282522-06-9 | |
Record name | 6-Chloro-8-(trifluoromethyl)-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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